molecular formula C20H13BrFN3O2S2 B3004783 N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260932-36-2

N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3004783
CAS No.: 1260932-36-2
M. Wt: 490.37
InChI Key: NEJREXQKUHXAMT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S2 and its molecular weight is 490.37. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its unique structure, featuring a thienopyrimidine core and various substituents, suggests a range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H19BrFN3O2S2
  • Molecular Weight : 544.46 g/mol
  • CAS Number : 498545-63-4
  • Density : 1.62 g/cm³ (predicted)
  • pKa : 12.10 (predicted)

Anticancer Activity

Recent studies have demonstrated that compounds containing thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited cytotoxic effects with an IC50 value indicating moderate potency.
  • Hek293 (human embryonic kidney) : Also demonstrated reduced viability upon treatment.

The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to “thymineless death” in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

Enzyme IC50 (µM) Reference
Thymidylate Synthase10.5
Dihydrofolate Reductase15.0
Cyclooxygenase-2Moderate
Lipoxygenases (LOX-5, LOX-15)Moderate

These activities suggest that the compound may be useful in developing new treatments for diseases characterized by excessive cell proliferation, such as cancer.

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. The results indicated strong interactions through hydrogen bonding and halogen bonding due to the presence of bromine and fluorine atoms, enhancing its biological activity by stabilizing the ligand-receptor complex .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of thienopyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Study 2: Enzyme Inhibition Profiles

Another research effort focused on the enzyme inhibition profiles of this compound. It was found to effectively inhibit TS and DHFR, which are critical for nucleotide synthesis in rapidly dividing cells. The study provided detailed IC50 values and mechanistic insights into how these interactions could lead to therapeutic applications in oncology .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJREXQKUHXAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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